2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific kinases involved in cancer proliferation. This compound is characterized by its unique molecular structure, which includes multiple nitrogen-containing rings that enhance its biological activity.
The compound is classified under organic compounds and is primarily synthesized for research purposes. It has a CAS number of 761440-75-9 and an empirical formula of C17H28N4O, with a molecular weight of approximately 304.43 g/mol . Its synthesis and application are closely linked to the development of therapeutic agents targeting the epidermal growth factor receptor and anaplastic lymphoma kinase, both of which are critical in various cancer pathways.
The synthesis of 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure can be represented by various chemical notation systems:
COc1cc(ccc1N)N2CCC(CC2)N3CCN(C)CC31S/C17H28N4O/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3 .The structure features a methoxy group attached to an aniline ring, which is further substituted with a piperidine and a piperazine moiety, enhancing its pharmacological properties.
This compound can undergo several chemical reactions typical for amines and aromatic compounds:
The primary mechanism of action involves the inhibition of key signaling pathways associated with cancer proliferation:
The physical properties include:
These properties suggest stability under various conditions but indicate that it should be stored under inert gas at low temperatures to prevent degradation .
This compound has significant potential in scientific research, particularly in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4